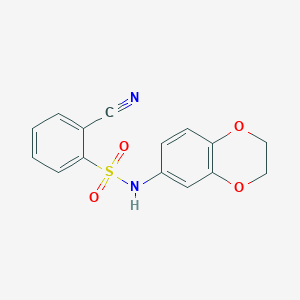

![molecular formula C18H21N5O B5545283 2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those structurally related to 2-{[3-(1-Ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole, typically involves Cu-catalyzed aerobic oxidative conditions and can utilize ethyl tertiary amines as carbon sources. This approach has been demonstrated to feature broad substrate scope, good functional group tolerance, and the production of diversified and valuable products (Rao, Mai, & Song, 2017). Additionally, efficient routes have been developed for the synthesis of imidazo[1,2-a]pyridine derivatives from ethyl α-benzotriazolyl-α-morpholinoacetate, yielding compounds in moderate to good yields (Yang et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of benzimidazole derivatives reveal that these compounds often exhibit planar geometries with significant electronic interactions between the imidazole and benzene rings, contributing to their chemical stability and reactivity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to elucidate these structures and have been instrumental in characterizing various benzimidazole derivatives (Deng et al., 2010).

Chemical Reactions and Properties

Benzimidazole derivatives are known to undergo a variety of chemical reactions, including Michael addition and intramolecular cyclization, which are essential for the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines (Jismy et al., 2019). These reactions are facilitated by the activation of C–O bonds and are critical for introducing functional groups that enhance the compound's biological activity.

Applications De Recherche Scientifique

Fluorescence and Chemical Reactions

The compound 2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole, owing to its structural attributes, participates in reactions leading to fluorescent properties. For instance, it has been demonstrated that interaction of related benzimidazole compounds with aromatic aldehydes can produce compounds that fluoresce significantly in alcohol solutions, which is a property that can be leveraged in chemical sensing and biological labeling applications (Gorobets & Abakumov, 2002).

Corrosion Inhibition

Benzimidazole derivatives also find applications in corrosion inhibition. Studies have shown that these compounds can effectively protect metals like N80 steel from corrosion in acidic environments. This application is vital in industrial processes where metal preservation is critical, and the efficiency of these inhibitors can reach high percentages, highlighting their potential in materials science and engineering (Yadav et al., 2016).

Antimicrobial Activity

Research into benzimidazole derivatives has also uncovered their potential as antimicrobial agents. Compounds structurally related to 2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole have been synthesized and shown to possess significant antibacterial activities, effective against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antibiotics to combat resistant strains of bacteria (He et al., 2003).

Antituberculosis Activity

Furthermore, novel benzimidazole derivatives have been assessed for their antituberculosis activity. Some derivatives exhibited potent activity against Mycobacterium tuberculosis strains, including those resistant to conventional drugs. This highlights the potential of benzimidazole compounds in addressing the global challenge of tuberculosis and other mycobacterial infections (Yoon et al., 2013).

Mécanisme D'action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Orientations Futures

Propriétés

IUPAC Name |

1H-benzimidazol-2-yl-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-2-22-11-9-19-17(22)13-6-5-10-23(12-13)18(24)16-20-14-7-3-4-8-15(14)21-16/h3-4,7-9,11,13H,2,5-6,10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUVIIKJTXFEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)

![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

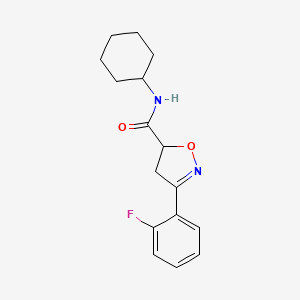

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

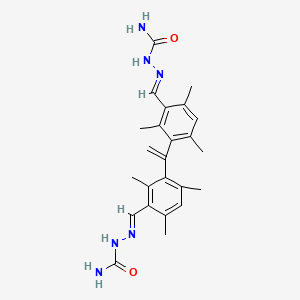

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

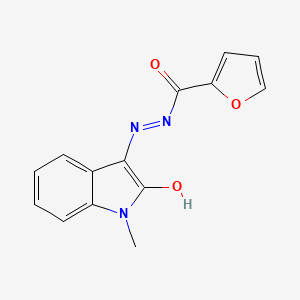

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)